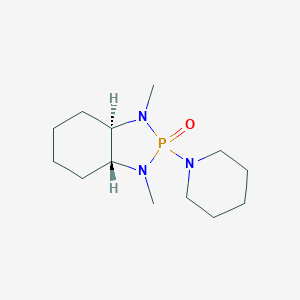
Acide 3-méthylthiophène-2-boronique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Methylthiophene-2-boronic acid involves key methodologies such as tin-boron exchange reactions and palladium-catalyzed coupling reactions. Notably, the synthesis of polymeric Lewis acids containing boron groups embedded into a polythiophene backbone highlights the versatility of boronic acid derivatives in creating functional materials with potential sensing applications (Sundararaman et al., 2005). Additionally, the preparation of hydroxythiophenes from boronic esters through hydrogen peroxide oxidation demonstrates the role of boronic acid intermediates in synthesizing structurally diverse thiophene derivatives (Gronowitz et al., 1992).
Molecular Structure Analysis
The molecular structure of 3-Methylthiophene-2-boronic acid and its derivatives is characterized by the conjugation of the thiophene ring with boronic acid functionalities. This conjugation plays a crucial role in their electronic and optical properties, making them suitable for use in materials science, especially in the creation of luminescent polymers and electrochromic devices.
Chemical Reactions and Properties
3-Methylthiophene-2-boronic acid participates in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating complex organic molecules. The reactivity of boronic acids with heteroaromatic compounds through 1,4-addition followed by protodeboronation elucidates the versatility of boronic acids in organic synthesis, enabling the direct access to alkylated products (Veguillas et al., 2011).
Applications De Recherche Scientifique
Synthèse organique
“Acide 3-méthylthiophène-2-boronique” est un composé organohétérocyclique utilisé en synthèse organique . Il fait partie du portefeuille de produits de la marque Thermo Scientific Chemicals .
Applications de détection
Les acides boroniques, y compris “this compound”, sont de plus en plus utilisés dans divers domaines de la recherche . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui conduit à leur utilité dans diverses applications de détection . Ces applications de détection peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris l'étiquetage biologique . Cela peut impliquer l'interaction des acides boroniques avec les protéines, leur manipulation et l'étiquetage cellulaire .
Manipulation et modification des protéines
Les acides boroniques, y compris “this compound”, ont montré une croissance dans le domaine de la manipulation des protéines . Ils peuvent interagir avec les protéines, permettant leur manipulation et leur modification .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this coupling reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Methylthiophene-2-boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Methylthiophene-2-boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3-Methylthiophene-2-boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of 3-Methylthiophene-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the efficacy of the reaction. Additionally, the stability of 3-Methylthiophene-2-boronic acid may be affected by factors such as temperature, pH, and exposure to light or oxygen.
Analyse Biochimique
Biochemical Properties
They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Mechanism
The molecular mechanism of 3-Methylthiophene-2-boronic acid is not fully understood. In the Suzuki–Miyaura coupling reaction, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point between 192°C to 196°C .
Propriétés
IUPAC Name |
(3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOGTOEKZWEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390946 | |
| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177735-09-0 | |
| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylthiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




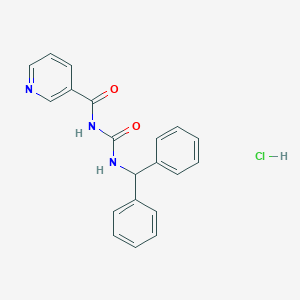
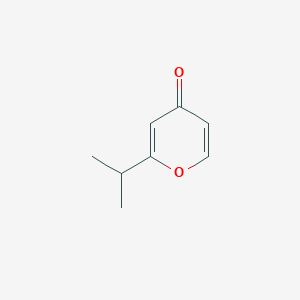
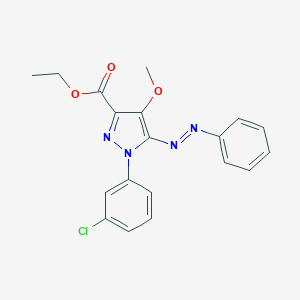


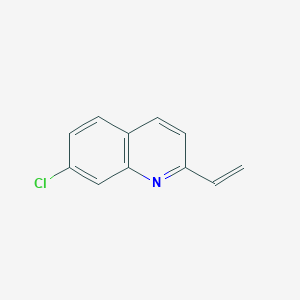
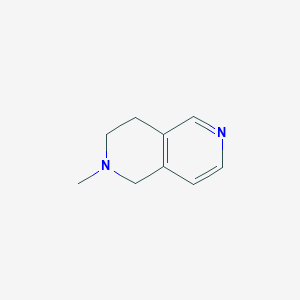
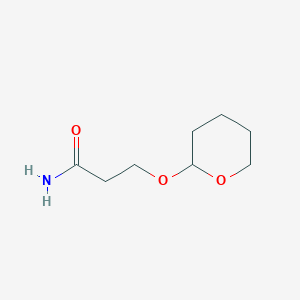
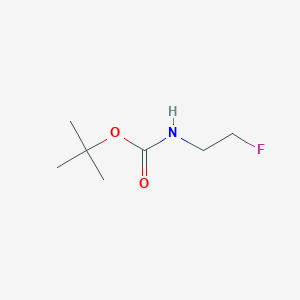
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

